While the provided abstracts don't detail the specific synthesis of 3-Bromo-5-phenyl-4,5-dihydroisoxazole, they suggest a general approach for synthesizing dihydroisoxazole derivatives. This typically involves a 1,3-dipolar cycloaddition reaction between a nitrile oxide and a suitable dipolarophile, such as an alkene or alkyne. [, , , ] The choice of starting materials and reaction conditions can influence the regioselectivity and stereoselectivity of the cycloaddition, ultimately determining the final structure of the dihydroisoxazole derivative.
3-Bromo-5-phenyl-4,5-dihydroisoxazole acts by modifying the cysteine residues within the BTB domain of Keap1, a protein responsible for regulating Nrf2 activity. [] This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and induce the expression of antioxidant genes, including heme oxygenase-1 (HO-1). The increased HO-1 levels then contribute to cellular protection against oxidative damage and inflammation.
The provided abstracts don't explicitly describe the physical and chemical properties of 3-Bromo-5-phenyl-4,5-dihydroisoxazole. Nevertheless, based on its structure and the described mechanism of action, certain properties can be inferred. It is likely a solid at room temperature, considering the solid-state of similar dihydroisoxazole derivatives mentioned in the abstracts. [, , , , , ] Additionally, its electrophilic nature suggests a certain degree of polarity.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: